molecular formula C20H17NO5 B2761290 1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 874463-03-3

1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No. B2761290
CAS RN: 874463-03-3
M. Wt: 351.358
InChI Key: RKNMPNRWVYODBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods have been reported for the preparation of this compound. One notable approach involves heating methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes . This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones . These intermediates can then easily lose water when boiled in acetic acid, leading to the formation of 1-aryl-2-(2-dimethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrol-3,9-diones .

Scientific Research Applications

Heterocycle Synthesis and Medicinal Chemistry

The Cadogan reaction, which involves the reduction of o-nitrobiaryls to form pyrrole rings, provides a successful route for synthesizing carbazoles and alkaloids . The title compound, 1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, is a byproduct of the synthesis of dimethoxy-δ-carbolines. Researchers can explore its potential as a building block for novel heterocyclic structures with medicinal applications.

Organic Electronics and Conjugated Systems

Multiple Cadogan reactions can yield higher conjugated systems, which are valuable for organic electronics . By exploring the reactivity of this compound, scientists may discover new materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Mechanistic Studies and Nitrene Intermediates

The Cadogan reaction involves nitrene intermediates, and mechanistic studies have suggested an anionic electrocyclization pathway . Researchers can investigate the reaction mechanism further, shedding light on the formation of pyrrole rings and the role of nitrene species.

Crystallography and Structural Analysis

A crystal structure analysis of 1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione reveals an enormous unit cell . Researchers can explore its crystal packing, intermolecular interactions, and potential applications in crystal engineering.

Synthetic Pathway Optimization

Efficient synthesis of the starting material, 2-(2’,5’-dimethoxyphenyl)-3-nitropyridine, is crucial for obtaining the title compound . Researchers can optimize the synthetic route, exploring alternative reagents or conditions to improve yields and reduce byproducts.

Carbon Economy and Sustainable Chemistry

The cyclic process leading to the formation of pyrrole compounds, including 1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, can be considered in terms of carbon economy . Researchers interested in sustainable chemistry can explore greener synthetic routes and minimize waste.

properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-2-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5/c1-21-17(13-10-11(24-2)8-9-14(13)25-3)16-18(22)12-6-4-5-7-15(12)26-19(16)20(21)23/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKNMPNRWVYODBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

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